Product packaging for 3,5-Dichlorobiphenyl(Cat. No.:CAS No. 34883-41-5)

3,5-Dichlorobiphenyl

Cat. No.: B164840
CAS No.: 34883-41-5
M. Wt: 223.09 g/mol
InChI Key: QHZSDTDMQZPUKC-UHFFFAOYSA-N
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Description

3,5-Dichlorobiphenyl (CAS No. 34883-41-5) is a dichlorinated biphenyl with the molecular formula C₁₂H₈Cl₂ and a molecular weight of 223.10 g/mol. Its structure consists of two benzene rings linked by a single bond, with chlorine atoms substituted at the 3- and 5-positions of one ring (meta positions) . Key physical properties include a density of 1.2 g/cm³, melting point of 62°C, and boiling point of 323.7°C at 760 mmHg . The compound is classified as environmentally hazardous (H410) and may cause organ damage with prolonged exposure (H373) .

This compound is a member of the polychlorinated biphenyl (PCB) family, historically used in industrial applications but now regulated due to environmental persistence and toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2 B164840 3,5-Dichlorobiphenyl CAS No. 34883-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZSDTDMQZPUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074137
Record name 3,5-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34883-41-5
Record name 3,5-Dichlorobiphenyl
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Record name 3,5-Dichlorobiphenyl
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Record name 3,5-Dichlorobiphenyl
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Record name 3,5-Dichlorobiphenyl
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Record name 3,5-DICHLOROBIPHENYL
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Preparation Methods

Ullmann Coupling with 3,5-Dichloroiodobenzene

The Ullmann reaction, a classical method for forming biaryl bonds, employs copper catalysts to couple aryl halides. For 3,5-dichlorobiphenyl, 3,5-dichloroiodobenzene is reacted with benzene derivatives in the presence of copper(I) iodide. A study by Gritsan et al. demonstrated that ortho-substituted aryl halides exhibit enhanced reactivity due to reduced steric hindrance. Typical conditions involve heating at 120–150°C in dimethylformamide (DMF) with a catalytic system of CuI and 1,10-phenanthroline, yielding 60–75% product.

Table 1: Ullmann Coupling Parameters for this compound Synthesis

ParameterValue/Range
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDMF
Temperature120–150°C
Reaction Time12–24 hours
Yield60–75%

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, utilizing palladium catalysts, offers higher selectivity and milder conditions. Arylboronic acids are coupled with 3,5-dichlorobromobenzene under inert atmospheres. For instance, Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C achieves yields of 85–90%. This method minimizes polyhalogenated byproducts, critical for environmental safety.

Catalytic Decarbonylation of 5-Chloroisophthaloyl Chloride

Palladium-Catalyzed Decarbonylation

A patented method by Tsuji et al. describes the liquid-phase decarbonylation of 5-chloroisophthaloyl chloride to 3,5-dichlorobenzoyl chloride, a precursor to this compound. Using palladium catalysts (Pd/BaSO₄ or Pd/Al₂O₃) at 245–320°C, the reaction achieves 90–95% conversion. The process involves refluxing the substrate at 276°C, followed by distillation to isolate the product.

Table 2: Decarbonylation Reaction Conditions

ParameterValue/Range
CatalystPd/BaSO₄ (0.025–1.5 wt%)
Temperature245–320°C
PressureAtmospheric
Reaction Time2–4 hours
Yield90–95%

Mechanistic Insights

DFT calculations support a radical-mediated pathway where the palladium catalyst facilitates cleavage of the C–CO bond. The ortho-chloro substituents stabilize transition states, reducing activation energy by 15–20 kJ/mol compared to non-halogenated analogs.

Diazotization and Reduction Pathways

Bromination-Diazotization Sequence

A Chinese patent outlines a multi-step synthesis starting with 2,4-dichloroaniline. Bromination in HCl or H₂SO₄ yields 2-bromo-4,6-dichloroaniline, which undergoes diazotization with NaNO₂ at 0°C. Subsequent reduction with ethanol produces 3,5-dichlorobromobenzene, followed by ammonification to yield 3,5-dichloroaniline—a potential intermediate for biphenyl formation.

Table 3: Bromination and Diazotization Parameters

StepConditions
BrominationHCl/H₂SO₄, room temp
DiazotizationNaNO₂, 0°C, 30–50 min
ReductionEthanol, reflux
AmmonificationNH₃, 130–180°C, 3–6 h

Challenges in Byproduct Management

This method generates sulfur dioxide and spent sulfuric acid, necessitating advanced scrubbing systems to meet environmental regulations. Yields drop to 60–70% if side reactions like dehalogenation occur during ammonification.

Environmental and Industrial Considerations

Scalability of Catalytic Methods

The palladium-catalyzed decarbonylation method is industrially favored due to its high yield and continuous distillation capabilities. However, catalyst costs (∼$1,500/kg for Pd/BaSO₄) limit small-scale applications.

Regulatory Compliance

Methods avoiding persistent byproducts (e.g., sulfur compounds) align with the Stockholm Convention on PCBs. The Suzuki-Miyaura reaction, with its aqueous workup, reduces hazardous waste generation compared to Ullmann coupling.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Chlorinated biphenylols.

    Reduction: Less chlorinated biphenyls.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dichlorobiphenyl involves its interaction with cellular components. It can inhibit the expression of certain genes by binding to the aryl hydrocarbon receptor, which disrupts cell function by altering gene transcription. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

Comparison with Similar Compounds

Key Observations :

  • Symmetry Effects : Para-substituted isomers like 4,4'-dichlorobiphenyl exhibit higher melting points (125–128°C) due to molecular symmetry, compared to this compound (62°C) .
  • Boiling Points : Para isomers generally have higher boiling points (e.g., ~325–330°C for 4,4'-dichlorobiphenyl) than meta-substituted analogs, aligning with chromatographic retention data showing para isomers elute later .

Environmental Behavior and Degradation

Compound Environmental Persistence Biodegradation Potential Bioaccumulation in Fish Tissues
This compound High (detected in fish) Degraded by Arthrobacter and Pseudomonas strains via plasmid pAC31 Detected at µg/kg levels
4,4'-Dichlorobiphenyl Very High Limited data; slower degradation due to symmetry Likely higher due to lipophilicity
3,3'-Dichlorobiphenyl Moderate No direct evidence Not reported

Research Findings :

  • This compound demonstrates partial biodegradation by microbial consortia, with resting cells achieving 2.5 mM substrate utilization .
  • Para-substituted isomers (e.g., 4,4') are more resistant to microbial attack due to steric and electronic effects, increasing their environmental persistence .

Toxicity and Regulatory Status

Compound Hazard Statements Environmental Risk Regulatory Notes
This compound H373 (organ damage), H410 (aquatic toxicity) High Listed under UN 2315; restricted use
4,4'-Dichlorobiphenyl Similar to PCBs Very High Banned under Stockholm Convention
3,4-Dichlorobiphenyl Limited data Moderate Regulated as a PCB analog

Notes:

  • This compound shares GHS09 (environmental hazard) classification with other PCBs but exhibits distinct toxicokinetics due to its substitution pattern .
  • Coplanar PCBs (e.g., 3,4'-dichlorobiphenyl) are more toxic due to dioxin-like activity, whereas this compound lacks coplanarity, reducing aryl hydrocarbon receptor binding .

Biological Activity

3,5-Dichlorobiphenyl (DCBP) is a chlorinated biphenyl compound that has garnered attention due to its biological activity and potential environmental impacts. This article delves into the biological effects, metabolic pathways, and potential applications of DCBP, supported by data tables and findings from relevant studies.

  • Molecular Formula : C₁₂H₈Cl₂
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 535-00-8

DCBP is part of a larger group of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment.

Metabolism and Environmental Impact

Research indicates that DCBP can be metabolized by various microorganisms, which is crucial for bioremediation efforts. Notably, strains of Ralstonia and Pseudomonas have demonstrated the ability to utilize DCBP as a carbon source, leading to the production of less harmful metabolites such as 3,5-chlorobenzoate (3,5-CBA) .

Table 1: Metabolic Kinetics of DCBP in Bacterial Strains

Bacterial StrainInitial Concentration (mM)Time to Degradation (h)% Degradation3,5-CBA Recovered (mM)
Ralstonia sp. SA-30.3813585%0.15
Ralstonia sp. SA-40.386690%Not stoichiometric
Pseudomonas sp. SA-60.384889%0.39

The metabolic pathways involve initial dioxygenase attack on the biphenyl structure, followed by cleavage of carbon-chloride bonds, indicating a complex degradation process .

Toxicological Studies

Studies have highlighted the potential toxic effects of DCBP on various biological systems. For instance, quinoid metabolites derived from DCBP have been identified as mutagenic in mammalian cells . These findings raise concerns about the long-term exposure to DCBP and its derivatives.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of volatile compounds derived from mushrooms that included DCBP derivatives. The results showed significant inhibition of plant-pathogenic bacteria and fungi at low concentrations, suggesting potential agricultural applications . This highlights an alternative use of DCBP-related compounds in biological control.

Bioremediation Potential

The ability of certain bacterial strains to metabolize DCBP efficiently positions them as candidates for bioremediation strategies in PCB-contaminated environments. The metabolic pathways utilized by these bacteria not only reduce toxicity but also facilitate the recovery of valuable byproducts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dichlorobiphenyl, and how do they influence its environmental persistence?

  • Answer : this compound (CAS 34883-41-5) has a molecular formula of C₁₂H₈Cl₂, a molecular weight of 223.098 g/mol, and a density of 1.2±0.1 g/cm³. Its boiling point is 323.7±22.0°C, and it is a crystalline solid at room temperature. These properties, particularly its high hydrophobicity (log Kow ~5–6), contribute to its persistence in environmental matrices like sediments and lipid-rich tissues . Researchers should prioritize stability testing under varying pH and temperature conditions to assess degradation pathways.

Q. What standardized analytical methods are recommended for detecting this compound in environmental samples?

  • Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying this compound in complex matrices. For quality control, surrogate recovery rates (e.g., this compound SPR) should be monitored during extraction and cleanup steps to ensure precision. Phase II environmental studies often use modified EPA Method 8082 for polychlorinated biphenyls (PCBs), with detection limits in the µg/kg range for fish tissues and sediments .

Q. How can researchers safely handle and store this compound in the laboratory?

  • Answer : Due to its classification as a GHS08 (health hazard) and GHS09 (aquatic toxicity) compound, this compound requires storage in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Waste disposal must comply with local regulations for chlorinated hydrocarbons .

Advanced Research Questions

Q. What challenges arise in distinguishing this compound from its structural isomers (e.g., 3,4-Dichlorobiphenyl) during chromatographic analysis?

  • Answer : Isomeric differentiation requires high-resolution techniques such as GC×GC-TOF-MS or advanced retention index databases. For example, this compound (PCB14) elutes earlier than 3,4-Dichlorobiphenyl (PCB12) due to differences in dipole moment and steric effects. Researchers should validate separations using certified reference materials (CRMs) listed in environmental standards catalogs .

Q. How do photolytic degradation pathways of this compound differ under UV vs. natural sunlight exposure?

  • Answer : Nano- and picosecond laser flash photolysis studies reveal that UV irradiation generates singlet nitrene intermediates, leading to rearrangement products like dichlorocarbazole. In contrast, natural sunlight induces slower dechlorination via free-radical mechanisms. Researchers should design controlled photolysis experiments with wavelength-specific filters and monitor byproducts using time-resolved spectroscopy .

Q. What contradictions exist in reported bioaccumulation factors (BAFs) for this compound across aquatic species?

  • Answer : Discrepancies arise from species-specific metabolic rates and lipid content. For instance, BAFs in lipid-rich fish tissues (e.g., trout) may exceed 10⁴, while invertebrates show lower accumulation due to enzymatic detoxification. Methodological variables, such as exposure duration and trophic transfer models, must be standardized to resolve inconsistencies .

Q. How can computational models (e.g., QSAR) predict the ecotoxicological effects of this compound in untested organisms?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models leverage physicochemical descriptors (e.g., log Kow, molar volume) to estimate toxicity endpoints. Researchers should validate predictions against in vitro assays (e.g., Daphnia magna LC50) and cross-reference databases like NIST Chemistry WebBook for thermodynamic properties .

Methodological Notes

  • Contradiction Analysis : Discrepancies in environmental data (e.g., surrogate recovery rates) may stem from matrix interference (e.g., D-U codes in sediment samples). Cross-validate results using isotope dilution techniques .
  • Experimental Design : For degradation studies, include control samples spiked with deuterated analogs (e.g., 4-Chlorobiphenyl-d5) to track recovery efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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